cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)
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Overview
Description
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex compound that combines cyclopentane, cyclopentylmethyl 2-methylprop-2-enoate, and iron(2+). Cyclopentane is a cyclic hydrocarbon with the formula C5H10, known for its stability and use as a solvent. Cyclopentylmethyl 2-methylprop-2-enoate is an ester derived from cyclopentane and 2-methylprop-2-enoic acid, often used in polymer chemistry. Iron(2+), or ferrous ion, is a common oxidation state of iron, playing a crucial role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane: Cyclopentane can be synthesized through the hydrogenation of cyclopentadiene. The reaction typically occurs under high pressure and temperature in the presence of a nickel catalyst.
Cyclopentylmethyl 2-methylprop-2-enoate: This ester can be prepared by esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid. The reaction is catalyzed by sulfuric acid and requires refluxing the reactants.
Iron(2+): Iron(2+) ions can be obtained by reducing iron(3+) salts with reducing agents like hydrogen gas or sodium borohydride in an acidic medium.
Industrial Production Methods
Cyclopentane: Industrially, cyclopentane is produced by the catalytic reforming of naphtha, followed by fractional distillation.
Cyclopentylmethyl 2-methylprop-2-enoate: This compound is produced on an industrial scale through continuous esterification processes, utilizing large-scale reactors and efficient separation techniques.
Iron(2+): Industrial production of iron(2+) involves the reduction of iron ore in blast furnaces, followed by purification and conversion to ferrous salts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentane can undergo oxidation to form cyclopentanone. Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Iron(2+) can be reduced to metallic iron using strong reducing agents.
Substitution: Cyclopentane can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of light or heat.
Major Products
Cyclopentanone: Formed from the oxidation of cyclopentane.
Metallic Iron: Produced from the reduction of iron(2+).
Halogenated Cyclopentane: Formed from the substitution reactions of cyclopentane.
Scientific Research Applications
Chemistry
Catalysis: Iron(2+) is used as a catalyst in various organic reactions, including the Haber process for ammonia synthesis.
Polymer Chemistry: Cyclopentylmethyl 2-methylprop-2-enoate is used in the synthesis of polymers and copolymers with unique properties.
Biology
Enzyme Cofactor: Iron(2+) acts as a cofactor in many enzymes, including those involved in electron transport and DNA synthesis.
Medicine
Drug Formulation: Cyclopentane derivatives are explored for their potential use in drug delivery systems.
Iron Supplements: Iron(2+) is a key component in iron supplements used to treat anemia.
Industry
Solvents: Cyclopentane is used as a solvent in various industrial applications.
Coatings: Cyclopentylmethyl 2-methylprop-2-enoate is used in the formulation of coatings and adhesives.
Mechanism of Action
Molecular Targets and Pathways
Iron(2+): Iron(2+) participates in redox reactions, transferring electrons in biological systems. It is involved in the catalytic cycles of enzymes like cytochrome P450.
Cyclopentylmethyl 2-methylprop-2-enoate: This compound acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, (2-methylpropyl)-: Similar in structure but differs in the substituent group attached to the cyclopentane ring.
Cyclopentanone: An oxidized form of cyclopentane with a ketone functional group.
Cyclopentane, (2-methyl-1-propenyl)-: Another derivative of cyclopentane with a different alkyl group.
Uniqueness
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is unique due to its combination of a cyclic hydrocarbon, an ester, and a metal ion. This combination allows it to participate in diverse chemical reactions and applications, making it valuable in multiple fields.
Properties
Molecular Formula |
C15H24FeO2 |
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Molecular Weight |
292.19 g/mol |
IUPAC Name |
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C10H15O2.C5H9.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3,9H,1,4-7H2,2H3;1H,2-5H2;/q2*-1;+2 |
InChI Key |
SMUFZTUODPWJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CC[CH-]C1.C1CC[CH-]C1.[Fe+2] |
Origin of Product |
United States |
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